3-(3-Fluoro-4-methylphenoxy)propanoic acid

Physicochemical Properties Drug Design Lipinski's Rule

Sourcing positional isomers with precise fluoro-methyl substitution often leads to supply variability, jeopardizing SAR reproducibility. This 3-(3-Fluoro-4-methylphenoxy)propanoic acid (MW 198.19) eliminates that uncertainty. • Confirmed structure resolves confounding LogP (~1.9) and electronic distribution variables vs. 4-fluorophenoxy or chloro analogs. • Free carboxylic acid enables direct amide coupling for PROTACs, probes, or herbicidal HTS libraries. • Scalable inventory with rigorous QC ensures lot-to-lot fidelity for GPR40 agonist lead optimization or agrochemical screening.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Cat. No. B12079101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methylphenoxy)propanoic acid
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCC(=O)O)F
InChIInChI=1S/C10H11FO3/c1-7-2-3-8(6-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyXEDVGXUVUITZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-4-methylphenoxy)propanoic Acid: Sourcing & Differentiation Guide


3-(3-Fluoro-4-methylphenoxy)propanoic acid (CAS 1697046-49-3) is a fluorinated phenoxypropanoic acid derivative with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily due to its unique substitution pattern comprising a fluorine atom and a methyl group on the phenoxy ring . Its core structure is related to known herbicidal phenoxypropanoic acids and GPR40 modulators , yet its specific ortho-fluoro, para-methyl configuration distinguishes it from simpler or differently substituted analogs, making precise sourcing critical for experimental reproducibility.

Building block for medicinal chemistry and agrochemical SAR studies
Precise ortho-fluoro, para-methyl substitution for structural control
Exact sourcing ensures experimental reproducibility in SAR workflows

3-(3-Fluoro-4-methylphenoxy)propanoic Acid: Why Analogs Fail


Phenoxypropanoic acids form a broad class with diverse biological activities [1], yet even minor structural modifications—such as halogen substitution or positional isomerism—can drastically alter physicochemical properties, target engagement, and pharmacokinetic behavior [2]. For instance, replacing the 3-fluoro-4-methylphenoxy moiety with a simpler 4-fluorophenoxy group reduces molecular weight by ~7.6% and lipophilicity by approximately 0.4 LogP units [3], potentially affecting membrane permeability and off-target binding. Similarly, substituting fluorine with chlorine increases molecular weight by ~8.3% and alters electronic distribution, which may compromise intended receptor interactions [3]. Therefore, procurement of the exact 3-(3-fluoro-4-methylphenoxy)propanoic acid structure is essential to maintain experimental fidelity and avoid confounding variables in structure-activity relationship studies.

4-Fluoro analog Lower molecular weight and lipophilicity may shift membrane permeability and off-target binding
3-Chloro-4-methyl analog Increased mass and altered electronic distribution may compromise intended receptor interactions

3-(3-Fluoro-4-methylphenoxy)propanoic Acid: Quantitative Comparison


Molecular Weight & Physicochemical Profile

The molecular weight of 3-(3-fluoro-4-methylphenoxy)propanoic acid (198.19 g/mol) [1] is precisely calibrated between that of the lighter 3-(4-fluorophenoxy)propanoic acid (184.17 g/mol) [2] and the heavier 3-(3-chloro-4-methylphenoxy)propanoic acid (214.64 g/mol) [3]. This intermediate value may influence absorption, distribution, metabolism, and excretion (ADME) parameters, where molecular weights <200 Da often correlate with better passive diffusion and oral bioavailability [4]. In contrast, the chloro analog exceeds 200 Da, which may increase susceptibility to active efflux and reduce permeation.

Molecular Weight
Reported
198.19 g/mol +7.6% vs. 4-F analog -7.7% vs. Cl analog
Intermediate MW supports ADME comparison across phenoxypropanoic analogs
Computed values (PubChem 2021); confirm experimentally for lead series
Physicochemical Properties Drug Design Lipinski's Rule

Lipophilicity & Membrane Permeability

The predicted lipophilicity of 3-(3-fluoro-4-methylphenoxy)propanoic acid, expressed as XLogP3 = 1.9 [1], is significantly higher than that of the 4-fluoro analog (XLogP3 ~1.5) [2] and lower than that of the 3-chloro-4-methyl analog (XLogP3 ~2.4) [3]. This moderate lipophilicity positions the compound within a favorable range for passive membrane diffusion (LogP 1-3) while maintaining aqueous solubility [4]. The ~0.4 LogP increase relative to the 4-fluoro analog may enhance cell permeability without incurring excessive plasma protein binding or metabolic liability associated with higher LogP compounds.

Lipophilicity (XLogP3)
Reported
1.9 +0.4 vs. 4-F analog -0.5 vs. Cl analog
Moderate LogP may support passive permeability profiling in cell-based assays
Estimates based on XLogP3 algorithm; confirm with experimental logD
Lipophilicity Membrane Permeability ADME

TPSA & Oral Bioavailability

3-(3-Fluoro-4-methylphenoxy)propanoic acid exhibits a TPSA of 46.5 Ų [1], which is identical to that of 3-(4-fluorophenoxy)propanoic acid [2] but lower than that of many hydrogen-bonding functional groups. A TPSA < 140 Ų is a widely accepted threshold for good oral absorption [3], and the value of 46.5 Ų suggests that this compound has excellent potential for passive oral absorption, provided other properties (e.g., LogP, molecular weight) are also favorable. The preservation of a low TPSA despite the presence of fluorine and methyl groups indicates that these substituents do not introduce additional polar surface area that could hinder membrane permeation.

TPSA
Reported
46.5 Ų (identical to 4-F analog)
Low TPSA supports oral absorption screening in drug-discovery workflows
Computed by Cactvs; verify with PAMPA or Caco-2 if oral route is required
Polar Surface Area Oral Bioavailability Drug-Likeness

Fluorine Substitution & Metabolic Stability

The presence of a fluorine atom at the 3-position of the phenyl ring is a well-established strategy to block oxidative metabolism at that site [1]. While no direct comparative metabolic stability data exists for this exact compound, the principle is supported by extensive literature showing that fluorine substitution on aromatic rings can significantly reduce cytochrome P450-mediated hydroxylation [2]. In contrast, analogs lacking fluorine (e.g., 3-methylphenoxypropanoic acid) would be expected to undergo more rapid metabolism at the unsubstituted position. The ortho-fluoro substitution in this compound may also influence the electron density of the ether oxygen, potentially altering hydrogen-bonding interactions with biological targets [1].

Metabolic Stability
Class-level inference
Fluorine at C3 may block metabolic oxidation (class principle)
Supports metabolic stability assessment in hepatic microsome studies
No direct data for this compound; inferred from fluorine SAR literature
Fluorine Chemistry Metabolic Stability Oxidative Metabolism

Substituent Pattern & Herbicidal Activity

A series of patents, including EP 0142328 A2, disclose that fluorophenoxy compounds bearing 1 to 4 fluorine substituents on the phenyl ring exhibit surprising preemergent and postemergent herbicidal activity against grassy weeds [1]. The specific 3-fluoro-4-methyl substitution pattern in 3-(3-fluoro-4-methylphenoxy)propanoic acid aligns with the general structural motif of these active compounds, while differing from the more heavily substituted 2,4-dichloro or trifluoromethyl variants commonly found in commercial herbicides like diclofop [2]. This suggests that the compound may possess a distinct selectivity profile or spectrum of activity that could be advantageous in specific agricultural contexts. Direct comparative herbicidal data is not available in the public domain, but the structural alignment supports exploration of this compound in agrochemical discovery.

Herbicidal Activity Potential
Class-level inference
3-Fluoro-4-methyl motif aligns with patented fluorophenoxy herbicides
May support herbicide screening in agrochemical discovery programs
No comparative herbicidal data; inference from EP 0142328 A2 disclosures
Herbicide Structure-Activity Relationship Agrochemical

3-(3-Fluoro-4-methylphenoxy)propanoic Acid: Optimal R&D Applications


GPR40 Agonist Lead Optimization

Given its phenoxypropanoic acid scaffold and favorable drug-like properties (MW 198.19, XLogP3 1.9, TPSA 46.5 Ų) [1], this compound serves as an ideal starting point for the design of novel GPR40 agonists, a target for type 2 diabetes [2]. The fluorine atom can enhance metabolic stability while the methyl group provides a handle for further SAR exploration [3]. Procurement of this specific intermediate ensures that subsequent modifications are built upon a core with demonstrated computational drug-likeness.

Selective Herbicide Screening

The 3-fluoro-4-methylphenoxy motif aligns with patented fluorophenoxy herbicides exhibiting pre- and post-emergent activity [1]. This compound can be used in high-throughput screening assays to evaluate its herbicidal activity against target weed species, potentially revealing a unique selectivity profile due to its distinct substitution pattern compared to commercial ACCase inhibitors [2]. Its moderate lipophilicity may also influence soil mobility and plant uptake.

Probe Development for Protein Interactions

The presence of a free carboxylic acid group allows for facile conjugation to amines or other nucleophiles via standard coupling chemistry [1]. This makes 3-(3-fluoro-4-methylphenoxy)propanoic acid a valuable building block for the synthesis of chemical probes, affinity tags, or PROTACs. The fluorine atom can also serve as a reporter in ¹⁹F NMR studies to investigate protein-ligand interactions [2].

Application
Selection Property
Validation Focus
GPR40 agonist research
Drug-like property profile of the phenoxypropanoic scaffold
ADME and target-engagement profiling in cell-based assays
Herbicide discovery screening
Fluorophenoxy scaffold alignment with patented herbicidal structures
Weed spectrum and crop selectivity assays (pre-/post-emergent)
Chemical probe and PROTAC synthesis
Free carboxylic acid handle for bioconjugation
Conjugation efficiency and 19F NMR binding studies
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